Cas no 1347736-83-7 (1,2-Benzenediamine, 3,6-dibromo-4-fluoro-)

1,2-Benzenediamine, 3,6-dibromo-4-fluoro-, is a halogenated aromatic diamine with a molecular structure featuring bromine and fluorine substituents, enhancing its reactivity and utility in specialized chemical syntheses. The presence of dibromo and fluoro groups imparts electron-withdrawing effects, making it a valuable intermediate in the preparation of high-performance polymers, agrochemicals, and pharmaceuticals. Its diamine functionality allows for participation in condensation reactions, facilitating the formation of heterocyclic compounds or polyamides. The compound's halogenated structure also contributes to its potential use in materials requiring thermal stability and chemical resistance. Proper handling is essential due to its reactivity and potential sensitivity to moisture or light.
1,2-Benzenediamine, 3,6-dibromo-4-fluoro- structure
1347736-83-7 structure
商品名:1,2-Benzenediamine, 3,6-dibromo-4-fluoro-
CAS番号:1347736-83-7
MF:C6H5N2FBr2
メガワット:283.924
CID:4517980
PubChem ID:101538761

1,2-Benzenediamine, 3,6-dibromo-4-fluoro- 化学的及び物理的性質

名前と識別子

    • 1,2-Benzenediamine, 3,6-dibromo-4-fluoro-
    • 3,6-dibromo-4-fluorobenzene-1,2-diamine
    • 3,6-dibromo-4-fluoro-1,2-phenylenediamine
    • BHFHVALJBJOMHY-UHFFFAOYSA-N
    • G66007
    • 1,2-Diamino-3,6-dibromo-4-fluorobenzene
    • MFCD31412569
    • SCHEMBL17797154
    • 1347736-83-7
    • 3,6-Dibromo-4-fluorobenzene-1,2-diamine
    • インチ: InChI=1S/C6H5Br2FN2/c7-2-1-3(9)4(8)6(11)5(2)10/h1H,10-11H2
    • InChIKey: BHFHVALJBJOMHY-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C(=C(C(=C1Br)N)N)Br)F

計算された属性

  • せいみつぶんしりょう: 283.87830g/mol
  • どういたいしつりょう: 281.88035g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 52Ų

1,2-Benzenediamine, 3,6-dibromo-4-fluoro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P009JRE-100mg
3,6-dibromo-4-fluorobenzene-1,2-diamine
1347736-83-7 98%
100mg
$51.00 2023-12-22
A2B Chem LLC
AE44714-5g
3,6-dibromo-4-fluorobenzene-1,2-diamine
1347736-83-7 98%
5g
$466.00 2024-04-20
1PlusChem
1P009JRE-250mg
3,6-dibromo-4-fluorobenzene-1,2-diamine
1347736-83-7 98%
250mg
$73.00 2023-12-22
1PlusChem
1P009JRE-5g
3,6-dibromo-4-fluorobenzene-1,2-diamine
1347736-83-7 98%
5g
$545.00 2023-12-22
1PlusChem
1P009JRE-10g
3,6-dibromo-4-fluorobenzene-1,2-diamine
1347736-83-7 98%
10g
$818.00 2023-12-22
A2B Chem LLC
AE44714-10g
3,6-dibromo-4-fluorobenzene-1,2-diamine
1347736-83-7 98%
10g
$699.00 2024-04-20
1PlusChem
1P009JRE-1g
3,6-dibromo-4-fluorobenzene-1,2-diamine
1347736-83-7 98%
1g
$176.00 2023-12-22
A2B Chem LLC
AE44714-250mg
3,6-dibromo-4-fluorobenzene-1,2-diamine
1347736-83-7 98%
250mg
$64.00 2024-04-20
A2B Chem LLC
AE44714-100mg
3,6-dibromo-4-fluorobenzene-1,2-diamine
1347736-83-7 98%
100mg
$45.00 2024-04-20
A2B Chem LLC
AE44714-1g
3,6-dibromo-4-fluorobenzene-1,2-diamine
1347736-83-7 98%
1g
$156.00 2024-04-20

1,2-Benzenediamine, 3,6-dibromo-4-fluoro- 関連文献

1,2-Benzenediamine, 3,6-dibromo-4-fluoro-に関する追加情報

1,2-Benzenediamine, 3,6-dibromo-4-fluoro- (CAS No. 1347736-83-7): An Overview

1,2-Benzenediamine, 3,6-dibromo-4-fluoro- (CAS No. 1347736-83-7) is a specialized chemical compound with a unique molecular structure and a wide range of applications in the fields of medicinal chemistry and materials science. This compound is characterized by its aromatic ring with specific substituents, making it a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.

The molecular formula of 1,2-Benzenediamine, 3,6-dibromo-4-fluoro- is C6H4Br2F(NH2)2. The presence of bromine and fluorine atoms on the benzene ring imparts unique electronic and steric properties to the molecule. These properties are crucial for its reactivity and selectivity in various chemical reactions, making it an essential building block in the synthesis of complex molecules.

In recent years, 1,2-Benzenediamine, 3,6-dibromo-4-fluoro- has gained significant attention due to its potential applications in the development of new drugs. The compound's ability to form stable complexes with metal ions and its reactivity towards electrophilic substitution reactions have made it a valuable precursor in the synthesis of metallopharmaceuticals and other bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of novel antitumor agents with improved efficacy and reduced side effects.

Beyond pharmaceutical applications, 1,2-Benzenediamine, 3,6-dibromo-4-fluoro- has also found utility in the field of materials science. Its unique electronic properties make it an excellent candidate for the development of organic semiconductors and functional dyes. Researchers at the University of California have reported the use of this compound in the synthesis of high-performance organic photovoltaic materials, demonstrating its potential for renewable energy applications.

The synthesis of 1,2-Benzenediamine, 3,6-dibromo-4-fluoro- typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions and metal-catalyzed coupling reactions. Advances in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and improving sustainability.

In terms of safety and handling, while specific safety data sheets (SDS) should always be consulted for detailed information, it is generally recommended to handle 1,2-Benzenediamine, 3,6-dibromo-4-fluoro- with appropriate personal protective equipment (PPE) due to its potential health hazards. Proper storage conditions are also crucial to maintain its stability and prevent degradation.

The market demand for 1,2-Benzenediamine, 3,6-dibromo-4-fluoro- is expected to grow in the coming years driven by increasing research activities in pharmaceuticals and materials science. Key players in the industry are continuously investing in R&D to explore new applications and improve synthetic methods. This trend is likely to further enhance the compound's commercial value and broaden its application scope.

In conclusion, 1,2-Benzenediamine, 3,6-dibromo-4-fluoro- (CAS No. 1347736-83-7) is a versatile chemical compound with significant potential in both pharmaceutical and materials science applications. Its unique molecular structure and reactivity make it an indispensable intermediate in various synthetic processes. As research continues to advance, this compound is poised to play an increasingly important role in the development of innovative solutions across multiple industries.

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